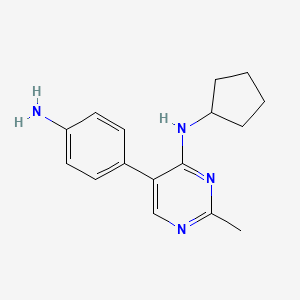
5-(4-Aminophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Aminophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with an aminophenyl group, a cyclopentyl group, and a methyl group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzonitrile with cyclopentanone in the presence of a base to form an intermediate, which is then reacted with 2-methylpyrimidine under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis, making it feasible for large-scale production.
化学反応の分析
Types of Reactions
5-(4-Aminophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are typical reagents.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
5-(4-Aminophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-(4-Aminophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
- 5-(4-Aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles
- 2-alkylthio-5-(4-aminophenyl)-1,3,4-oxadiazoles
- 1,3,5-tris(4-aminophenyl)benzene derivatives
Uniqueness
Compared to similar compounds, 5-(4-Aminophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclopentyl group, in particular, adds steric hindrance and influences the compound’s interaction with molecular targets, making it a valuable molecule for specialized applications.
特性
CAS番号 |
917896-24-3 |
|---|---|
分子式 |
C16H20N4 |
分子量 |
268.36 g/mol |
IUPAC名 |
5-(4-aminophenyl)-N-cyclopentyl-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C16H20N4/c1-11-18-10-15(12-6-8-13(17)9-7-12)16(19-11)20-14-4-2-3-5-14/h6-10,14H,2-5,17H2,1H3,(H,18,19,20) |
InChIキー |
HTCAUMSQWYVCFC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C(=N1)NC2CCCC2)C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


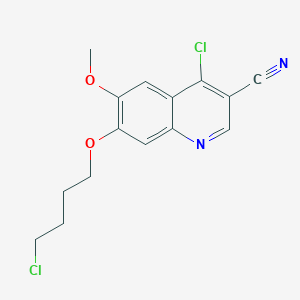
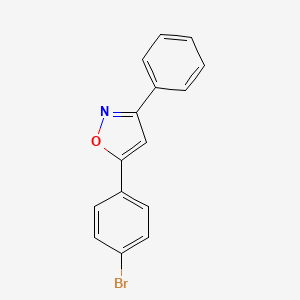
![4-Chloro-5-({[(4-nitrophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12909542.png)
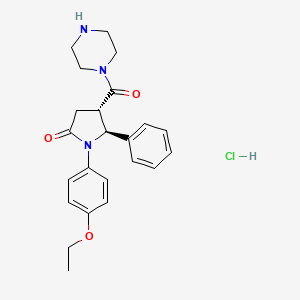
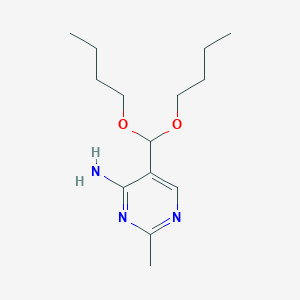
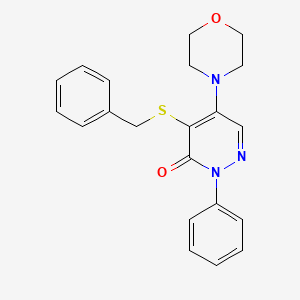
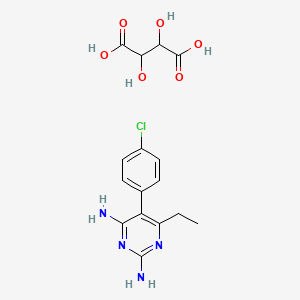

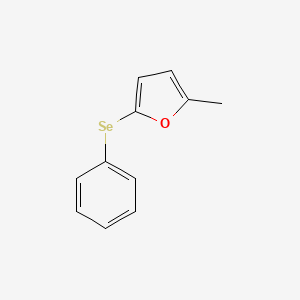
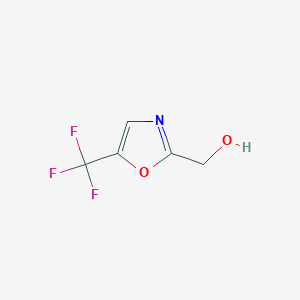
![4-isopropyl-1-phenyl-8,9-dihydrofuro[3,2-f]quinazolin-3(4H)-one](/img/structure/B12909599.png)
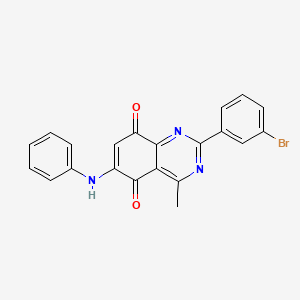
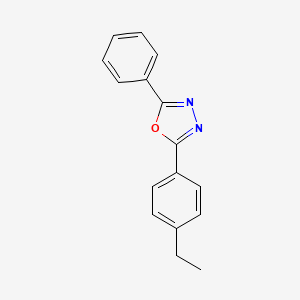
![(2R,3S,4R,5R)-2-[[3-aminooxypropyl(methyl)amino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B12909622.png)
